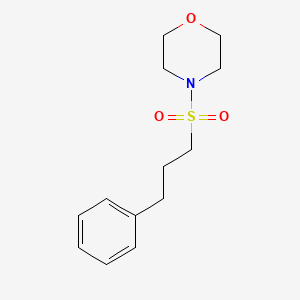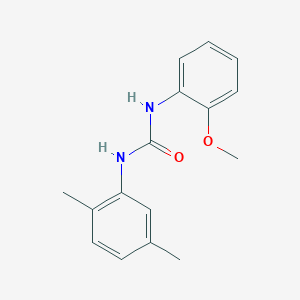
1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a xylyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA typically involves the reaction of 2-methoxyaniline with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-methoxyaniline+2,5-dimethylphenyl isocyanate→1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: 1-(2-HYDROXYPHENYL)-3-(2,5-XYLYL)UREA
Reduction: 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)AMINE
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA can be compared with other similar compounds, such as:
1-(2-METHOXYPHENYL)-3-(3,4-XYLYL)UREA: Similar structure but different substitution pattern on the aromatic ring.
1-(2-HYDROXYPHENYL)-3-(2,5-XYLYL)UREA: Hydroxyl group instead of methoxy group.
1-(2-METHOXYPHENYL)-3-(2,5-DIMETHYLPHENYL)UREA: Different substitution pattern on the aromatic ring.
The uniqueness of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-9-12(2)14(10-11)18-16(19)17-13-6-4-5-7-15(13)20-3/h4-10H,1-3H3,(H2,17,18,19) |
InChI Key |
DWPKVABPDAMBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
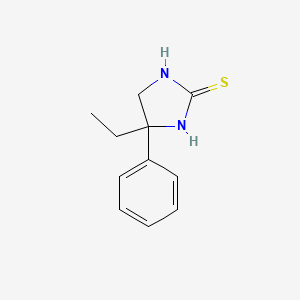

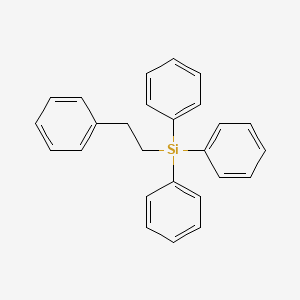



![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
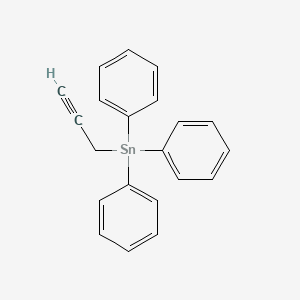

![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)

